![molecular formula C15H13NO5 B14625038 2-[2-(Carboxymethoxy)anilino]benzoic acid CAS No. 56973-39-8](/img/structure/B14625038.png)
2-[2-(Carboxymethoxy)anilino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Carboxymethoxy)anilino]benzoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to a benzene ring, which is further substituted with a carboxymethoxy group and an anilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Carboxymethoxy)anilino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with a suitable carboxymethoxy reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Carboxymethoxy)anilino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-[2-(Carboxymethoxy)anilino]benzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(Carboxymethoxy)anilino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple carboxylic acid with a benzene ring.
2-Aminobenzoic acid: Contains an amino group attached to the benzene ring.
2-Carboxymethoxybenzoic acid: Similar structure but lacks the anilino group.
Uniqueness
2-[2-(Carboxymethoxy)anilino]benzoic acid is unique due to the presence of both the carboxymethoxy and anilino groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
56973-39-8 |
|---|---|
Fórmula molecular |
C15H13NO5 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
2-[2-(carboxymethoxy)anilino]benzoic acid |
InChI |
InChI=1S/C15H13NO5/c17-14(18)9-21-13-8-4-3-7-12(13)16-11-6-2-1-5-10(11)15(19)20/h1-8,16H,9H2,(H,17,18)(H,19,20) |
Clave InChI |
WOWLRSVCJIRSRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


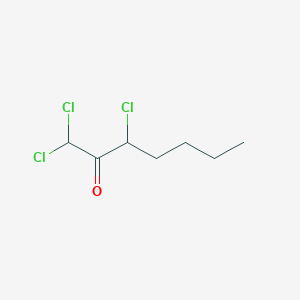
![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)


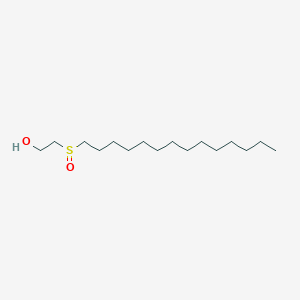
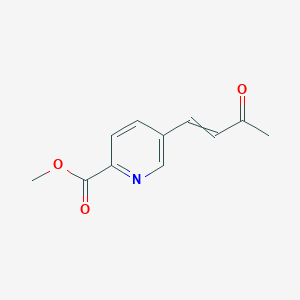
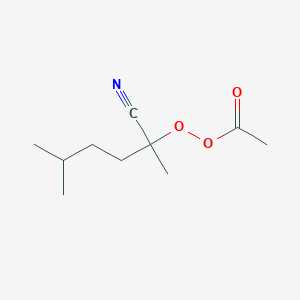
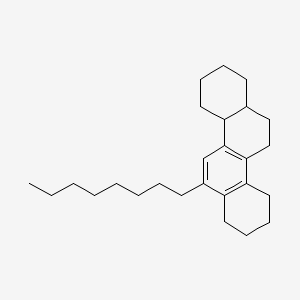
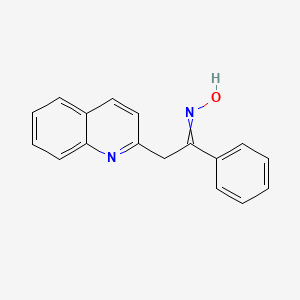



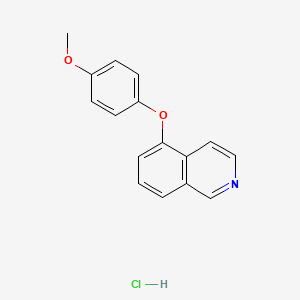
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14625043.png)
